N-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
N-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane core. This spirocyclic scaffold is characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 8, and two ketone groups at positions 2 and 4. The compound is further substituted at the 3-position with a 4-fluorobenzyl group and at the 8-carboxamide position with a 2,4-dimethylphenyl moiety. The 4-fluorophenyl and dimethylphenyl substituents likely influence lipophilicity, metabolic stability, and target binding efficiency.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-15-3-8-19(16(2)13-15)25-21(30)27-11-9-23(10-12-27)20(29)28(22(31)26-23)14-17-4-6-18(24)7-5-17/h3-8,13H,9-12,14H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROUBIYOLMUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide exhibit significant anticancer properties. The mechanism of action is often attributed to the inhibition of specific enzymes involved in tumor growth and proliferation. For example, derivatives of this compound have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The presence of fluorine in the structure enhances its lipophilicity and biological activity against resistant strains.
1.3 Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential uses in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science
2.1 Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in various applications, including coatings and composites.
2.2 Sensor Technology
The compound's unique electronic properties make it suitable for applications in sensor technology. It can be used to develop sensors for detecting environmental pollutants or biological markers due to its sensitivity to changes in the surrounding chemical environment.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal explored the effects of a synthesized derivative of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For example, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme and competes with natural substrates, thereby modulating the activity of hypoxia-inducible factors .
Comparison with Similar Compounds
Substituent Effects:
- Fluorine vs. Chlorine : The target compound’s 4-fluorobenzyl group offers moderate electronegativity and metabolic stability compared to the 4-chlorobenzyl analog , which is more lipophilic but prone to oxidative dechlorination.
- Core Modifications : Compounds with diazaspiro cores (e.g., ) lack the third nitrogen atom in the triazaspiro system, altering hydrogen-bonding capacity and scaffold rigidity.
Pharmacological Implications:
- HIF Prolyl Hydroxylase Inhibition : Analogs like demonstrate that the spirocyclic framework is critical for enzyme inhibition. The target compound’s 4-fluorobenzyl group may enhance binding to hydrophobic enzyme pockets.
- Solubility and Bioavailability : Sulfonamide derivatives (e.g., ) exhibit improved aqueous solubility, whereas trifluoromethyl-rich compounds (e.g., ) face challenges in passive diffusion due to high molecular weight (>500 Da).
Biological Activity
N-(2,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C24H21FN4O3
- Molecular Weight : 432.4 g/mol
- CAS Number : 921799-94-2
The compound features a complex structure that includes a triazaspiro framework, which is known for contributing to various biological activities.
Research indicates that compounds similar to this compound may interact with specific biological targets:
- Thrombopoietin Receptor Agonism : Some derivatives have been shown to enhance platelet production by acting as agonists of the thrombopoietin (TPO) receptor. This mechanism is particularly relevant in treating thrombocytopenia .
- Mitochondrial Permeability Transition Pore (mPTP) Inhibition : Compounds based on the triazaspiro framework have been identified as inhibitors of mPTP opening, which plays a critical role in myocardial cell death during reperfusion injury .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its analogs. For instance:
- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanism : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival.
Analgesic Effects
Research has also indicated that similar compounds possess analgesic properties:
- Case Study : One study reported that a related compound demonstrated an analgesic effect superior to that of conventional analgesics while exhibiting lower toxicity . This suggests that this compound may share similar analgesic properties.
Summary of Key Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
